molecular formula C7H10O5-2 B1235768 (2R,3S)-3-Isopropylmalate

(2R,3S)-3-Isopropylmalate

Cat. No. B1235768
M. Wt: 174.15 g/mol
InChI Key: RNQHMTFBUSSBJQ-CRCLSJGQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-isopropylmalate(2-) is a 3-isopropylmalate(2-). It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (2R,3S)-3-isopropylmalic acid.

Scientific Research Applications

Characterization of 3-Isopropylmalate Dehydrogenase (IPMDH) 3-Isopropylmalate dehydrogenase (IPMDH), an enzyme catalyzing the oxidative decarboxylation of (2R,3S)-3-isopropylmalate to 2-oxoisocaproate, is pivotal in leucine biosynthesis. Studies have characterized IPMDH from various organisms, highlighting its unique properties and structural adaptations. For instance, Haloarcula japonica's IPMDH exhibits a peculiar dependence on KCl for its activity and stability, suggesting an adaptive mechanism for extreme halophilic environments (Nagaoka et al., 2021). Similarly, Thermus thermophilus's IPMDH has been extensively studied, providing valuable insights into its functional mechanisms through crystallization and X-ray diffraction analysis (Merli et al., 2010), and investigating its interaction with designed inhibitors to understand its substrate binding and enzymatic action (Nango et al., 2009).

Leucine Biosynthesis and the Citric Acid Cycle (2R,3S)-3-Isopropylmalate is not only central to leucine biosynthesis but also interacts with other metabolic pathways. A study on Saccharomyces cerevisiae's Tmt1 enzyme reveals that while it traditionally methylates trans-aconitate in the citric acid cycle, its major substrate is actually (2R,3S)-3-isopropylmalate. This finding indicates a potential novel biosynthetic branch reaction in the leucine biosynthetic pathway and highlights the enzyme's versatility in substrate specificity (Katz et al., 2004).

Thermostability and High-Pressure Effects The structural stability of enzymes under varying conditions is crucial for their function. Research on Bacillus subtilis's IPMDH provides insights into the relationship between amino acid composition at specific positions and the enzyme's thermostability, shedding light on the protein's structural integrity and functionality under stress (Ohkuri & Yamagishi, 2007). In a separate study, the effects of high pressure on 3-isopropylmalate dehydrogenase were examined, revealing structural adaptations and water penetration into the enzyme's core, highlighting the dynamic nature of protein structures under varying environmental conditions (Nagae et al., 2012).

properties

Molecular Formula

C7H10O5-2

Molecular Weight

174.15 g/mol

IUPAC Name

(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioate

InChI

InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/p-2/t4-,5+/m0/s1

InChI Key

RNQHMTFBUSSBJQ-CRCLSJGQSA-L

Isomeric SMILES

CC(C)[C@@H]([C@H](C(=O)[O-])O)C(=O)[O-]

SMILES

CC(C)C(C(C(=O)[O-])O)C(=O)[O-]

Canonical SMILES

CC(C)C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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